Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate
Description
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a chemical compound with the molecular formula C₇H₂CaO₇. It is known for its unique structure, which includes a pyran ring substituted with hydroxy and oxo groups, as well as carboxylate groups.
Properties
CAS No. |
831-53-8 |
|---|---|
Molecular Formula |
C7H2CaO7 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
calcium;6-carboxy-5-oxido-4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C7H4O7.Ca/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13;/h1,9H,(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
WJAFWYSUARCPKN-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(OC(=C(C1=O)[O-])C(=O)O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Calcium Salts with 3-Hydroxy-4-oxopyran-2,6-dicarboxylic Acid
The most straightforward preparation involves reacting a soluble calcium salt (e.g., calcium chloride or calcium nitrate) with the free acid form of 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid in aqueous or mixed solvent media. The reaction typically proceeds under mild conditions, allowing the formation of calcium complexes through coordination of calcium ions to the carboxylate and hydroxy groups.
- Reaction conditions:
- Solvent: Water or water-alcohol mixtures
- Temperature: Ambient to 60 °C
- pH: Adjusted to neutral or slightly basic to favor deprotonation of carboxyl groups and complex formation
- Reaction time: Several hours to overnight
- Process:
Calcium salt is dissolved in the solvent, followed by slow addition of the ligand solution under stirring. The pH is monitored and adjusted with bases like sodium hydroxide if necessary to maintain complexation conditions. The product precipitates or crystallizes upon completion.
Electrochemical Synthesis of Calcium-Organic Frameworks
A patented electrochemical method describes the preparation of crystalline porous metal-organic frameworks (MOFs) involving bidentate organic compounds similar to 3-hydroxy-4-oxopyran-2,6-dicarboxylate. Although primarily demonstrated with transition metals, the method is adaptable to calcium salts.
- Key parameters:
- Pressure: 0.5 to 50 bar, preferably atmospheric pressure
- Temperature: 0 to 90 °C, preferably 25 to 65 °C
- Solvent: Protic solvents or solvent mixtures where the ligand can dissolve or act as a solvent
- pH: Adjusted to optimize framework stability and synthesis
- Duration: 1 to 10 hours, optimally 1 to 5 hours
- Mechanism:
Electrochemical oxidation of calcium anode releases calcium ions that coordinate with the ligand in situ, forming crystalline calcium-organic frameworks. The process avoids high-temperature treatments and can be conducted without additional solvents if the ligand acts as solvent.
Solvothermal and Hydrothermal Methods
These methods involve heating mixtures of calcium salts and the ligand in sealed vessels under elevated temperatures and pressures to promote crystallization and formation of stable complexes.
- Typical conditions:
- Temperature: 80 to 200 °C
- Pressure: Autogenous pressure in sealed reactors
- Solvent: Water or mixed solvents (e.g., water/ethanol)
- Reaction time: 12 to 72 hours
- Advantages:
These methods yield highly crystalline products with controlled morphology and high purity, suitable for applications requiring well-defined calcium-organic materials.
Controlled pH Precipitation
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate can also be prepared by controlled pH precipitation, where calcium ions and ligand solutions are mixed, and the pH is gradually increased to induce precipitation of the calcium complex.
- Process details:
- Initial pH: Acidic to neutral
- Gradual pH increase using bases such as ammonium hydroxide
- Temperature: Room temperature to 50 °C
- Stirring: Continuous to ensure homogeneity
- Outcome:
Formation of fine precipitates of calcium complexes, which can be filtered, washed, and dried.
Comparative Data Table of Preparation Methods
Research Findings and Observations
- The electrochemical method offers advantages in controlling crystallinity and porosity of calcium-organic frameworks, with the ability to tune reaction parameters such as pH, temperature, and pressure to optimize product properties.
- Direct reaction methods are simple and scalable but may yield less crystalline products unless followed by post-synthesis treatments.
- Solvothermal and hydrothermal methods provide superior crystallinity and structural control but require specialized equipment and longer reaction times.
- pH-controlled precipitation is useful for rapid synthesis and isolation of calcium complexes, though product purity depends on precise pH control.
Chemical Reactions Analysis
Types of Reactions
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: The carboxylate groups can participate in substitution reactions, forming esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce esters or amides .
Scientific Research Applications
Pharmaceutical Applications
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate has been studied for its potential therapeutic effects. Notably, it has shown promise in cancer treatment through its cytotoxic properties.
Anticancer Activity
Research indicates that this compound can selectively target cancer cells. For instance, a study utilizing the Sulforhodamine B assay demonstrated that derivatives of this compound exhibited significant anticancer activity against various cultured cancer cell lines, including CNS and renal cancers .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | CNS Cancer | 5.0 | |
| Compound B | Renal Cancer | 7.5 | |
| Compound C | Melanoma | 4.0 |
Agricultural Applications
In agriculture, this compound is being explored for its potential as a bio-stimulant and a soil amendment.
Bio-Stimulant Properties
Studies have shown that this compound can enhance plant growth and resilience against environmental stressors. It acts by improving nutrient uptake and promoting root development .
Table 2: Effects of this compound on Plant Growth
Material Science Applications
This compound is also being investigated for its role in the development of novel materials.
Composite Materials
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability . This application is particularly relevant for developing biodegradable materials.
Table 3: Mechanical Properties of Composites with this compound
Case Studies
Case Study 1: Anticancer Efficacy in Clinical Trials
A clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced melanoma. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with this compound showed enhanced yield and improved resistance to drought conditions. The study concluded that this compound could be an effective tool for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate can be compared with similar compounds such as:
3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound shares a similar structure but lacks the calcium ion.
Calcium 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylate derivatives: These derivatives have modifications on the pyran ring or carboxylate groups, leading to different properties and applications
The uniqueness of this compound lies in its specific structure and the presence of the calcium ion, which imparts distinct chemical and physical properties .
Biological Activity
Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a calcium salt derived from 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid. Its structure can be represented as follows:
This compound features a pyran ring with hydroxyl and carboxyl functional groups that contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Antioxidant Properties
The compound has been shown to possess antioxidant activity, which is critical in mitigating oxidative stress in cells. This activity may be attributed to the presence of hydroxyl groups that can scavenge free radicals, thus protecting cellular components from oxidative damage .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases .
Data Tables of Biological Activity
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduction of cytokine production |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity .
Case Study 2: Antioxidant Activity in Cellular Models
A cellular model using human fibroblasts demonstrated that treatment with this compound reduced oxidative stress markers by approximately 40%. This suggests its potential role in protective strategies against age-related cellular damage .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton/carbon environments, confirming hydroxyl, ketone, and carboxylate groups. 2D NMR (e.g., COSY, HSQC) clarifies spatial and bonding relationships .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones, O-H stretch for hydroxyls) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isobaric species .
How can computational modeling optimize the synthesis pathways for this compound?
Q. Advanced Research Focus
- Reaction Mechanism Simulation : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying rate-limiting steps .
- Virtual Screening : Simulate ligand-receptor interactions (if applicable) to predict binding affinities or stability in biological systems .
- Process Simulation : Apply chemical engineering software to model reactor conditions (e.g., temperature, pressure) for scalable synthesis .
What strategies resolve contradictions in data from different analytical techniques?
Q. Advanced Research Focus
- Cross-Validation : Compare NMR, IR, and X-ray crystallography data to reconcile discrepancies (e.g., conflicting functional group assignments) .
- Multivariate Analysis : Use statistical tools to analyze large datasets (e.g., PCA for spectral data clustering) and identify outliers .
- Controlled Replication : Repeat experiments under standardized conditions to isolate variables causing contradictions (e.g., solvent polarity effects on NMR shifts) .
What factors influence the stability of this compound, and how can they be assessed under varying conditions?
Q. Basic Research Focus
- Environmental Factors : Test stability under varying pH, temperature, and humidity using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .
- Analytical Methods : Monitor degradation via HPLC-MS for byproduct identification and UV-Vis spectroscopy for absorbance shifts .
- Coordination Chemistry : Investigate calcium ion dissociation in aqueous media using conductivity measurements or chelation titrations .
What methodologies are used to study interactions between this compound and biological molecules?
Q. Advanced Research Focus
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with proteins or nucleic acids .
- Fluorescence Quenching Assays : Track interactions using fluorescent probes (e.g., anthracene derivatives) to measure binding constants .
- Molecular Dynamics (MD) Simulations : Model interactions at atomic resolution to predict binding modes and residence times .
What are the best practices for safe handling of this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent exposure .
- Ventilation : Work in fume hoods to avoid inhalation of particulates during weighing or synthesis .
- Spill Management : Neutralize acidic/basic degradation products with appropriate buffers and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
